2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide
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Overview
Description
2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide is a complex organic compound that features a combination of fluorophenyl, benzenesulfonamido, piperidine, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nucleophilic Substitution: Introduction of the fluorophenyl group through a nucleophilic substitution reaction.
Sulfonation: Addition of the benzenesulfonamido group via sulfonation.
Acylation: Formation of the acetamide group through acylation reactions.
Piperidine Introduction: Incorporation of the piperidine group through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Biological Research: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Materials Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Benzyl-piperidine-1-sulfonyl)-phenyl)-acetamide: Shares structural similarities but differs in the presence of a benzyl group instead of a fluorophenyl group.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Similar in having the acetamide and sulfonylphenyl groups but lacks the piperidine and fluorophenyl groups.
Uniqueness
2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H26FN3O5S2 |
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Molecular Weight |
531.6 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C25H26FN3O5S2/c26-20-9-13-22(14-10-20)29(36(33,34)23-7-3-1-4-8-23)19-25(30)27-21-11-15-24(16-12-21)35(31,32)28-17-5-2-6-18-28/h1,3-4,7-16H,2,5-6,17-19H2,(H,27,30) |
InChI Key |
IXZBPMMPVHRYFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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